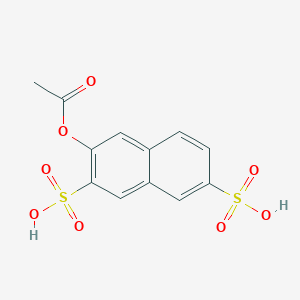
3-(Acetyloxy)naphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, and an acetyloxy group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid typically involves the acetylation of 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfonate salts.
Substitution: Formation of various substituted naphthalenesulfonic acids.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)naphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its strong chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. The sulfonic acid groups can participate in various biochemical pathways, including enzyme inhibition and activation. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid: Lacks the acetyloxy group but shares similar sulfonic acid functionality.
1-Naphthol-3,6-disulfonic acid: Similar structure but with sulfonic acid groups at different positions.
Naphthalene-2,7-disulfonic acid: Lacks the hydroxyl and acetyloxy groups but has similar sulfonic acid groups.
Uniqueness
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups.
Propiedades
Número CAS |
651715-59-2 |
|---|---|
Fórmula molecular |
C12H10O8S2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
3-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H10O8S2/c1-7(13)20-11-5-8-2-3-10(21(14,15)16)4-9(8)6-12(11)22(17,18)19/h2-6H,1H3,(H,14,15,16)(H,17,18,19) |
Clave InChI |
RMKDWZBJNHRBAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C=C(C=CC2=C1)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


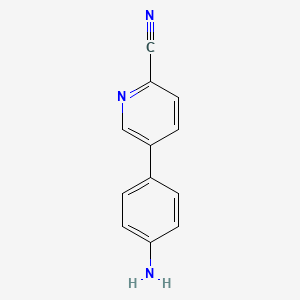

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
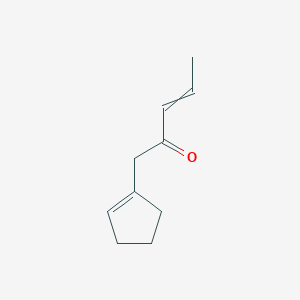
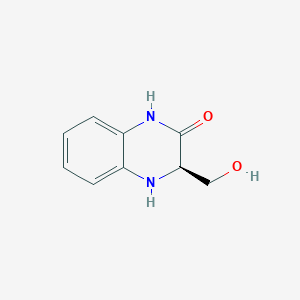
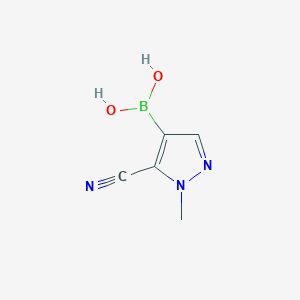
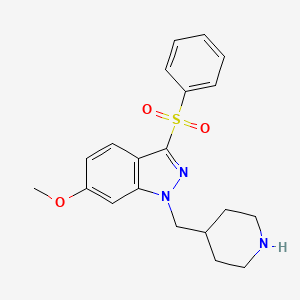
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)

![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
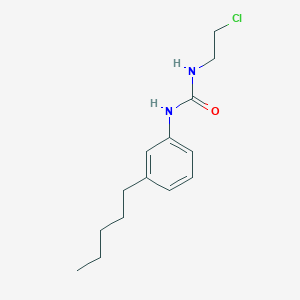
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
